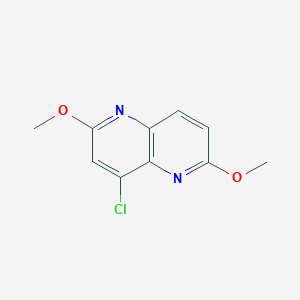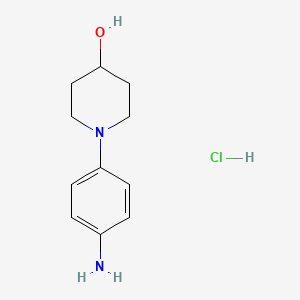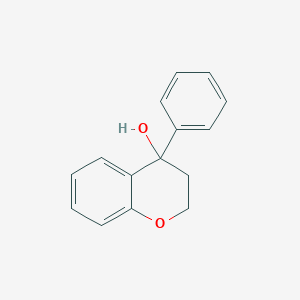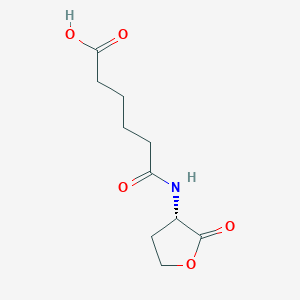![molecular formula C11H7N3O3 B11879626 [(5-Nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-90-8](/img/structure/B11879626.png)
[(5-Nitroquinolin-8-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Nitroquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H7N3O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Nitroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5-nitroquinoline with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-((5-Nitroquinolin-8-yl)oxy)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Nitroquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form quinoline derivatives with different functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions include aminoquinoline derivatives, quinoline carboxylic acids, and various substituted quinoline compounds .
Applications De Recherche Scientifique
2-((5-Nitroquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((5-Nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Nitroquinolin-8-yl)oxy)acetic acid
- 5-Nitroquinoline
- 8-Hydroxyquinoline
Uniqueness
2-((5-Nitroquinolin-8-yl)oxy)acetonitrile is unique due to its specific structural features, such as the presence of both a nitro group and a nitrile group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
88757-90-8 |
|---|---|
Formule moléculaire |
C11H7N3O3 |
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
2-(5-nitroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H7N3O3/c12-5-7-17-10-4-3-9(14(15)16)8-2-1-6-13-11(8)10/h1-4,6H,7H2 |
Clé InChI |
LGHNMMOCWYOKFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)OCC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)-](/img/structure/B11879580.png)

![Methyl 5-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11879597.png)
![6-Ethoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B11879612.png)


